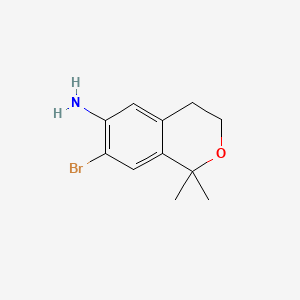
7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 7th position, two methyl groups at the 1st position, and an amine group at the 6th position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine typically involves the bromination of a suitable precursor followed by the introduction of the amine group. One common synthetic route involves the bromination of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting 7-bromo derivative is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
7-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one: This compound shares the bromine and benzene ring structure but differs in the presence of a benzimidazole ring instead of a benzopyran ring.
7-bromo-1,4-dihydrothieno[3’,2’5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide: This compound has a similar bromine substitution but features a different core structure.
Uniqueness
7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine is unique due to its specific substitution pattern and the presence of both bromine and amine groups on the benzopyran ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14BrNO |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
7-bromo-1,1-dimethyl-3,4-dihydroisochromen-6-amine |
InChI |
InChI=1S/C11H14BrNO/c1-11(2)8-6-9(12)10(13)5-7(8)3-4-14-11/h5-6H,3-4,13H2,1-2H3 |
Clave InChI |
MZVLFJKNVSLMIH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC(=C(C=C2CCO1)N)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid](/img/structure/B13476974.png)
![(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)
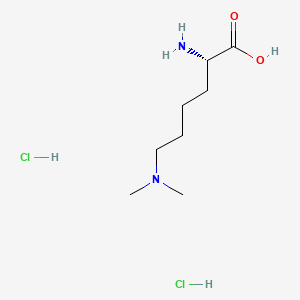
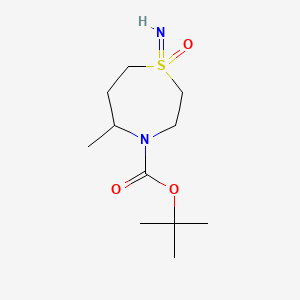

![rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans](/img/structure/B13477001.png)
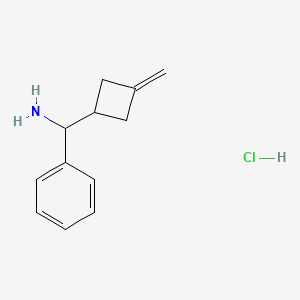
![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B13477011.png)
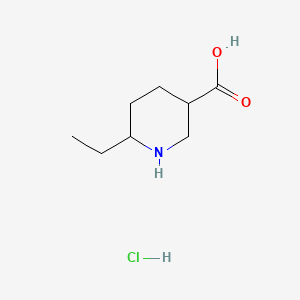
![4,4-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B13477015.png)
![1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13477022.png)
![3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13477032.png)

![tert-butyl N-{2-[(methylamino)methyl]cyclopentyl}carbamate](/img/structure/B13477051.png)
